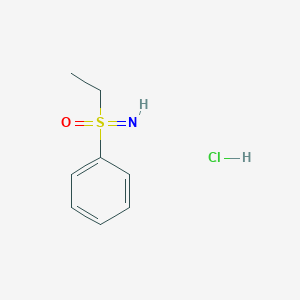
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride, also known as S-ethylidenebenzenesulfinamide hydrochloride, is a chemical compound with the CAS Number: 2200-41-1 . It has a molecular weight of 205.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h2-7H,1H3,(H2,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives, such as Schiff bases, have been explored for their potential in corrosion inhibition, particularly in acidic media. Research indicates that these compounds can significantly decrease the corrosion rate of metals like mild steel and copper when present in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces both anodic and cathodic corrosion processes. This protective action follows the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption on the metal surface. The thermodynamic parameters derived from these studies, including adsorption constants and Gibbs free energy, further elucidate the spontaneous and favorable nature of this adsorption process (Behpour et al., 2009; Behpour et al., 2008).
Analytical and Voltammetric Applications
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives have also found applications in analytical chemistry, particularly in the synthesis of spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. These compounds exhibit antimicrobial activities and have been used in voltammetric studies for the analysis of certain metals in aqueous solutions. The voltammetric behavior of these compounds, including their interaction with various metal ions, has been critically studied, providing valuable insights into their potential use in environmental monitoring and pharmaceutical analysis (Makki et al., 2016).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives serve as precursors for the synthesis of complex ligands and metal complexes. These compounds have been used to synthesize bidentate iminophosphines, demonstrating interesting imine-enamine tautomerism. Such ligands are valuable in asymmetric synthesis and catalysis, offering new pathways for the development of chiral catalysts and the synthesis of enantioselective compounds. The ability of these ligands to switch between imino and enamino forms, depending on their coordination state, opens up possibilities for designing dynamic catalytic systems (Liu, Mok, & Leung, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZFURIXZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

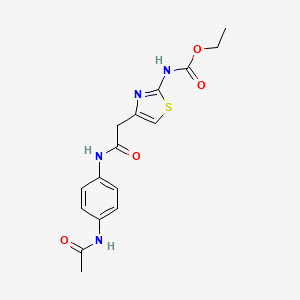
![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)
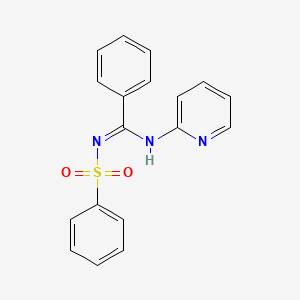
![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)
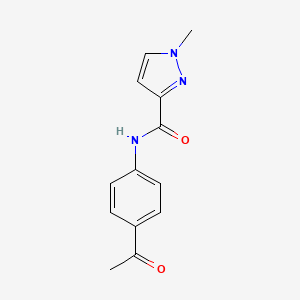
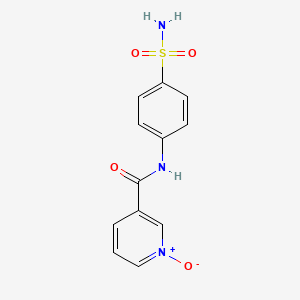
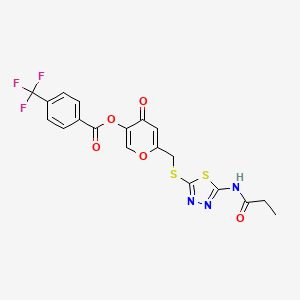
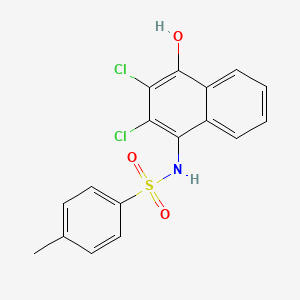

![Methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2880433.png)

